Heptadecylarsonic acid
Description
Heptadecylarsonic acid (C₁₇H₃₅AsO₃) is an organoarsenic compound characterized by a 17-carbon alkyl chain bonded to an arsenic acid group. Such organoarsenicals are historically significant in industrial and agricultural applications, including use as feed additives, herbicides, or intermediates in chemical synthesis . Its structure combines lipophilic (long alkyl chain) and hydrophilic (arsonic acid group) properties, influencing its solubility, environmental persistence, and biological interactions. While specific data on its modern applications are sparse in the provided evidence, its structural analogs (e.g., shorter-chain alkyl arsonic acids) have been studied for their toxicity, environmental behavior, and metabolic pathways .
Properties
CAS No. |
18855-19-1 |
|---|---|
Molecular Formula |
C17H37AsO3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
heptadecylarsonic acid |
InChI |
InChI=1S/C17H37AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19,20)21/h2-17H2,1H3,(H2,19,20,21) |
InChI Key |
BLGCDACAROJHCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadecylarsonic acid can be synthesized through the reaction of heptadecyl halides with sodium arsenite under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Heptadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding heptadecylarsine.
Substitution: The arsonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Heptadecylarsonic oxide.
Reduction: Heptadecylarsine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptadecylarsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can target specific enzymes and proteins, disrupting their normal function. This can result in antimicrobial or anticancer activity, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Analogues
The comparison focuses on two organoarsenic compounds: Arsanilic Acid (p-arsanilic acid, C₆H₈AsNO₃) and Roxarsone (3-nitro-4-hydroxyphenylarsonic acid, C₆H₆AsNO₆). These compounds share functional similarities with heptadecylarsonic acid but differ in structural complexity and applications.
| Property | This compound | Arsanilic Acid | Roxarsone |
|---|---|---|---|
| Molecular Formula | C₁₇H₃₅AsO₃ | C₆H₈AsNO₃ | C₆H₆AsNO₆ |
| Molecular Weight (g/mol) | ~356.4 | ~217.1 | ~263.0 |
| Structure | Long alkyl chain + AsO₃H₂ | Benzene ring + AsO₃H₂ + NH₂ | Nitro-substituted benzene + AsO₃H₂ |
| Solubility | Low in water; high in lipids | Moderate in water | Low in water; soluble in alkaline solutions |
| Primary Use | Historical herbicide/feed additive | Antimicrobial growth promoter | Poultry feed additive (coccidiostat) |
| Toxicity | High bioaccumulation potential | Moderate toxicity (arsenic release) | Degrades to toxic inorganic arsenic |
Key Differences :
- Chain Length vs. Aromaticity : this compound’s long alkyl chain enhances lipid solubility and bioaccumulation risk compared to aromatic analogs like Arsanilic Acid or Roxarsone .
- Degradation Pathways: Roxarsone degrades into inorganic arsenic (As³⁺/As⁵⁺) under environmental conditions, whereas this compound’s stability may lead to prolonged persistence in soil .
- Regulatory Status : Arsanilic Acid and Roxarsone have faced bans in many regions due to arsenic contamination concerns, but this compound’s regulatory status is less documented in the provided sources .
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